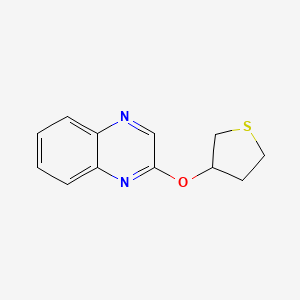

2-(Thiolan-3-yloxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Thiolan-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a thiolan-3-yloxy group. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a thiolan-3-yloxy group into the quinoxaline structure can potentially enhance its biological properties and expand its application in various fields.

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms . The specific targets for 2-(Thiolan-3-yloxy)quinoxaline would need to be determined through further experimental studies.

Mode of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to a range of pharmacological effects

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with thiolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where quinoxaline is treated with thiolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiolan-3-yloxy)quinoxaline can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide with bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydroquinoxaline derivatives

Substitution: Quinoxaline derivatives with different substituents replacing the thiolan-3-yloxy group

Wissenschaftliche Forschungsanwendungen

2-(Thiolan-3-yloxy)quinoxaline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: Potential use in drug development due to its ability to interact with specific molecular targets. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound, known for its biological activities and used as a scaffold in medicinal chemistry.

Thiolan-3-ol: A sulfur-containing compound that can be used to modify other molecules, enhancing their biological properties.

Quinoxaline Derivatives: Various derivatives with different substituents on the quinoxaline ring, each with unique properties and applications.

Uniqueness

2-(Thiolan-3-yloxy)quinoxaline is unique due to the presence of both the quinoxaline core and the thiolan-3-yloxy group. This combination can result in enhanced biological activities and broader applications compared to its individual components or other quinoxaline derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents with improved efficacy and safety profiles.

Biologische Aktivität

2-(Thiolan-3-yloxy)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoxaline core substituted with a thiolane moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Quinoxaline derivatives generally exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA) .

- Antiviral Activity : Compounds with quinoxaline structures have shown promise as antiviral agents by disrupting viral replication processes .

- Antimicrobial Effects : this compound has demonstrated antibacterial properties against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

Research indicates that quinoxaline derivatives can induce cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation by targeting cellular pathways involved in tumor growth. The specific mechanisms include:

- Inhibition of tubulin polymerization.

- Disruption of topoisomerase II-DNA interactions.

- Modulation of receptor tyrosine kinases such as EGFR and VEGFR .

Antimicrobial Activity

The compound has been evaluated for its efficacy against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.25 mg/L against resistant strains .

Antiviral Activity

Quinoxaline derivatives have been explored for their antiviral properties, particularly against Hepatitis B virus (HBV). Some studies report significant inhibition of viral replication at concentrations that do not exhibit cytotoxicity, highlighting the therapeutic potential of these compounds in treating viral infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of COX-2 and LDHA | |

| Antimicrobial | Effective against MRSA and VRE | |

| Antiviral | Inhibition of HBV replication |

Case Study: Anticancer Efficacy

A study focusing on the cytotoxic effects of this compound derivatives demonstrated significant inhibition of HCT-116 colorectal cancer cells. The most active compounds were identified through structure-activity relationship (SAR) analyses, revealing that specific substitutions on the quinoxaline scaffold enhanced anticancer activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key aspects include:

- Solubility : The compound exhibits moderate solubility in organic solvents, which may affect its bioavailability.

- Metabolism : Metabolic pathways involving phase I and phase II reactions are crucial for determining the compound's efficacy and safety profile.

Eigenschaften

IUPAC Name |

2-(thiolan-3-yloxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJNDNHLSEKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.